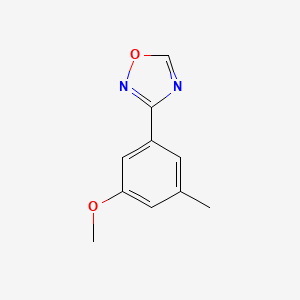

3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole

Description

3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3-methoxy-5-methylphenyl group. The 1,2,4-oxadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, known for its stability, hydrogen-bonding capacity, and versatility in drug design . The methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring are electron-donating groups, which enhance solubility and metabolic stability compared to electron-withdrawing substituents.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(3-methoxy-5-methylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-8(5-9(4-7)13-2)10-11-6-14-12-10/h3-6H,1-2H3 |

InChI Key |

IUCABCZAGMBTHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C2=NOC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxy-5-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as iodine or bromine, to induce cyclization and form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Silica-Supported Microwave Irradiation

A novel protocol employs silica gel as a solid support to construct the 1,2,4-oxadiazole ring. Arylacryloyl chlorides react with amidoximes under microwave irradiation (75 W, 100–105 °C) for 5–45 minutes, eliminating the need for volatile organic solvents. This method enhances reaction efficiency and scalability .

Reaction Mechanism

The formation of 1,2,4-oxadiazoles involves a nucleophilic attack and cyclization. For example, in the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles:

-

Deprotonation : K₂CO₃ deprotonates the amidoxime to form an oxygen anion.

-

Nucleophilic Attack : The anion attacks the carbonyl carbon of ethyl hexanoate, forming a tetrahedral intermediate.

-

Elimination : Ethanol is eliminated, leading to cyclization and the formation of the oxadiazole ring .

This mechanism is consistent across methods, with microwave irradiation accelerating intermediate formation and cyclization .

Biological Activity and Structural Optimization

The substitution pattern on the oxadiazole ring critically influences biological activity. For instance:

-

Positional Effects : 3-aryl-5-alkyl derivatives exhibit higher HDAC-1 inhibitory activity (IC₅₀ values as low as 8.2 nM) compared to 5-aryl-3-alkyl analogs .

-

Substituent Influence : Methoxy and methyl groups on the phenyl ring modulate lipophilicity and interactions with cellular targets, enhancing antiproliferative or antiparasitic effects .

Key Research Findings

-

Synthesis Efficiency : Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields .

-

Structural Optimization : Positional isomerism (3-aryl vs. 5-aryl) significantly impacts biological activity .

-

Environmental Benefits : Solvent-free or silica-supported methods minimize organic waste .

This synthesis strategy highlights the versatility of 1,2,4-oxadiazoles in drug discovery, particularly in optimizing potency through structural modifications .

Scientific Research Applications

3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable photophysical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways in cancer cells to induce apoptosis. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., -OCH₃, -CH₃) enhance solubility and metabolic stability, making the target compound suitable for oral administration . Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve explosive or cytotoxic properties but compromise pharmacokinetics .

- Thermal Stability : The 1,2,4-oxadiazole ring in the target compound is more stable than 1,3,4-oxadiazoles, reducing decomposition risks in drug formulations .

- Biological Targets : Unlike triazoles, 1,2,4-oxadiazoles exhibit selective binding to proteins like TIP47 (in apoptosis induction) and ribosomal complexes (in Ataluren) .

Biological Activity

The compound 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole can be represented as follows:

This structure features a methoxy group and a methyl group on a phenyl ring, contributing to its unique properties.

Antimicrobial Activity

-

Antibacterial Properties :

- Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit potent antibacterial activity against various strains of bacteria. For instance, compounds similar to 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates. The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 to 200 μg/mL when tested against Staphylococcus aureus and Escherichia coli .

Compound MIC (μg/mL) Target Bacteria 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole 100 E. coli Similar Oxadiazole Derivative 50 S. aureus - Antifungal Activity :

Anticancer Activity

Research indicates that oxadiazole derivatives possess anticancer properties by inhibiting key enzymes involved in tumor growth. For example:

- Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often fall within the micromolar range (10–30 µM), suggesting potential for further development .

The biological activity of 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been found to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and microbial resistance .

- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation .

Case Studies

- In Vitro Studies : A study evaluated the antibacterial efficacy of synthesized oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced activity against resistant strains .

- In Vivo Studies : Animal models have shown that oxadiazole derivatives can reduce tumor size significantly compared to controls when administered at specific dosages over a treatment period .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(3-Methoxy-5-methylphenyl)-1,2,4-oxadiazole, and how are intermediates purified?

The synthesis typically involves coupling amidoximes with activated carboxylic acid derivatives or aldehydes, followed by cyclization. For example, reacting amidoximes with aldehydes forms 1,2,4-oxadiazoline intermediates, which are oxidized to yield the oxadiazole core . Purification often employs silica gel column chromatography, as demonstrated in the isolation of Compound No. 61 (84–86°C melting point) using acetonitrile and potassium carbonate . Optimization of substituent positions (e.g., para-substituted phenyl rings) is critical for biological activity .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and scaffold integrity. For example, 3-phenyl-5-(pyridin-2-yl)-1,2,4-oxadiazole was confirmed via distinct aromatic proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, such as [M+H]+ peaks matching calculated masses (e.g., C₄₂H₃₂N₂O₁₁ at m/z 741.2084) .

- Melting Point Analysis : Used to assess purity (e.g., Compound No. 33 with m.p. 84–86°C) .

Q. What in vitro assays are standard for evaluating its biological activity?

- Enzyme Inhibition : IC₅₀ values against targets like Sirt2 are measured using α-tubulin-acetylLys40 peptide substrates .

- Cell Viability Assays : Leukemia cell lines (e.g., Jurkat) are treated with derivatives (e.g., 21a and 21b) to determine cytotoxicity via MTT or similar methods .

- Flow Cytometry : Assesses cell cycle arrest (e.g., G₁ phase arrest in T47D cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize Sirt2 inhibitory activity?

SAR studies focus on substituent effects:

- 3rd Position : Para-substituted phenyl rings enhance Sirt2 binding; electron-withdrawing groups (e.g., Cl, Br) improve potency .

- 5th Position : Cyclic aminomethyl or haloalkyl chains increase metabolic stability. For example, 21b (IC₅₀ = 1.5 µM) outperforms 21a (IC₅₀ = 10 µM) due to a trifluoromethyl group .

- Scaffold Modifications : Pyridyl substitutions (e.g., 5-chloropyridin-2-yl) retain activity while improving solubility .

Q. How do solvent effects and computational modeling predict reactivity and stability?

- Solvent Interactions : UV-Vis spectroscopy and DFT calculations analyze solvatochromic shifts. For example, solvent polarity impacts the absorption spectrum of oxadiazole derivatives, guiding drug formulation .

- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential maps and electron localization functions to predict reactive sites .

Q. What strategies are used to transition from in vitro to in vivo efficacy studies?

- Pharmacokinetic Optimization : Introducing metabolically stable groups (e.g., quinuclidin-3-ylmethyl) improves bioavailability .

- In Vivo Models : Compounds like 4l show efficacy in MX-1 tumor xenografts by targeting TIP47, an IGF II receptor-binding protein .

- Toxicology Profiling : Acute toxicity assays (oral, dermal, inhalation) and histopathological evaluations ensure safety .

Methodological Considerations

Q. How are enantioselective syntheses achieved for chiral oxadiazole derivatives?

Iridium-catalyzed amination enables regio- and enantioselective synthesis. For example, (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole was synthesized in 99% yield using DME at 50°C .

Q. What computational tools assist in designing novel derivatives with anti-inflammatory or anticancer activity?

- Docking Studies : Molecular docking identifies interactions with targets like COX-2/5-LOX or GSK-3β .

- QSAR Models : Predict bioactivity using descriptors like logP and topological polar surface area .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.